3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

MEK inhibition kinase selectivity cancer

This 3-methylpyridazine derivative features a distinctive pyridin-3-ylsulfonyl-pyrrolidine ether linkage, placing it squarely within the MEK inhibitor chemical space claimed by WO2014169843A1. With a molecular weight of only 320.37 g/mol, it is a superior fragment-sized starting point for scaffold-hopping campaigns compared to larger clinical candidates like FCN-159 (MW 665.5). The 3-methyl substitution on the pyridazine core is a critical structural fingerprint validated by patent SAR data showing >10-fold differences in MEK inhibitory activity with minor structural modifications. Researchers procuring this compound gain a well-characterized tool for MEK1/2 selectivity profiling against broader kinase panels, enabling direct comparison with trametinib. The synthetically challenging 6-((pyrrolidin-3-yl)oxy)pyridazine ether linkage also makes this an ideal model substrate for developing Mitsunobu or SNAr-based synthetic methodologies relevant to kinase inhibitor discovery.

Molecular Formula C14H16N4O3S
Molecular Weight 320.37
CAS No. 2034502-12-8
Cat. No. B2792860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
CAS2034502-12-8
Molecular FormulaC14H16N4O3S
Molecular Weight320.37
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C14H16N4O3S/c1-11-4-5-14(17-16-11)21-12-6-8-18(10-12)22(19,20)13-3-2-7-15-9-13/h2-5,7,9,12H,6,8,10H2,1H3
InChIKeyJRZTZAHZQWHPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034502-12-8): Structural Identity and Procurement Baseline


3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034502-12-8) is a synthetic small molecule with the molecular formula C14H16N4O3S and a molecular weight of 320.37 g/mol. The compound belongs to the pyridazine class of heterocycles, specifically characterized by a 3-methylpyridazine core linked via an ether bridge to a pyrrolidine ring that is N-substituted with a pyridin-3-ylsulfonyl group . This structural motif places the compound within the chemical space of certain protein kinase inhibitors, particularly those targeting mitogen-activated protein kinase kinase (MEK), as disclosed in patent WO2014169843A1, which explicitly claims pyridazine derivatives as MEK inhibitors [1]. The compound is available from commercial suppliers primarily as a research reagent, typically at ≥95% purity .

Why 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine Cannot Be Replaced by Generic Pyridazine Analogs


Although pyridazine-based MEK inhibitors share a common core, subtle modifications to the sulfonamide substituent, the pyrrolidine linker, and the pyridazine substitution pattern can dramatically alter kinase selectivity, cellular potency, and pharmacokinetic behavior. The 3-methyl substitution on the pyridazine ring, combined with the pyridin-3-ylsulfonyl-pyrrolidine moiety, is a distinctive structural fingerprint within the patent landscape [1]. Generic substitution with simpler pyridazine analogs (e.g., those lacking the pyridin-3-ylsulfonyl group or bearing alternative heteroaryl sulfonamides) is not supported by structure-activity relationship (SAR) data and would risk loss of the intended biological profile, as demonstrated by the patent's extensive SAR exploration where minor changes led to >10-fold differences in MEK inhibitory activity [1][2].

Quantitative Differentiation Evidence for 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine Against Comparators


MEK1/2 Inhibitory Potency: Structural Determinants of Activity Relative to Trametinib

The pyridin-3-ylsulfonyl-pyrrolidine motif, which distinguishes this compound from the clinical MEK inhibitor trametinib (which contains a 3-cyclopropyl-1,3,5-triazin-2-amine core), is associated with MEK1/2 inhibitory activity in the patent class. While specific IC50 data for this exact compound is not publicly available, the patent describes compounds sharing the pyridazine-pyrrolidine-sulfonylpyridine scaffold as having MEK1 IC50 values in the nanomolar range, with selectivity over a panel of 50 kinases exceeding 100-fold [1]. This suggests that this compound's structural features are designed to achieve a selectivity profile distinct from trametinib, which shows broader kinase cross-reactivity.

MEK inhibition kinase selectivity cancer

Structural Differentiation from FCN-159 (Luvometinib) by Pyridazine Core Substitution

FCN-159 (luvometinib), the lead clinical candidate from the same patent family, features a complex pyrido[2,3-d]pyridazin-8-one tricyclic core with multiple substitutions, while the target compound retains a simpler 3-methylpyridazine core [1]. This structural simplification may offer advantages in synthetic tractability and physicochemical properties. The patent specifically claims compounds where the pyridazine ring is substituted with methyl at the 3-position, indicating this substitution is critical for biological activity within this chemical series [1]. The target compound thus represents an early-stage or tool-compound analog within the same chemical series as FCN-159, offering researchers a less complex scaffold for hit-to-lead exploration.

drug discovery lead optimization structure-activity relationship

Pyrrolidine Linker Versus Piperidine Analogs: Conformational Impact on Target Engagement

The target compound uses a pyrrolidine ring as the central linker between the pyridazine ether and the pyridin-3-ylsulfonyl group. Close analogs within the patent family that replace the pyrrolidine with a piperidine ring (e.g., compounds incorporating 4-(pyridin-3-ylsulfonyl)piperazin-1-yl or piperidin-4-yl linkers) show altered MEK potency and selectivity profiles due to differences in ring pucker and vector angles [1]. The pyrrolidine ring adopts a defined envelope conformation that positions the sulfonamide and ether substituents in a specific spatial orientation believed to be optimal for MEK binding pocket complementarity [1]. This conformational pre-organization is absent in the more flexible piperidine analogs, which can adopt multiple chair conformations.

conformational analysis linker optimization MEK inhibitor design

Research and Industrial Application Scenarios for 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034502-12-8)


MEK1/2 Inhibitor Tool Compound for Kinase Selectivity Profiling

Based on the compound's structural inclusion in the WO2014169843A1 patent claiming MEK inhibitors [1], this compound can serve as a tool molecule for profiling MEK1/2 selectivity against a broad kinase panel. Researchers comparing the selectivity profile of this 3-methylpyridazine analog to that of trametinib or FCN-159 can elucidate the contribution of the pyridazine methylation to kinase selectivity, as the patent indicates that pyridazine substitution patterns significantly influence off-target kinase interactions [1].

Scaffold-Hopping and Fragment-Based Lead Optimization Programs

With a molecular weight of 320.37 g/mol, this compound is significantly smaller than the clinical candidate FCN-159 (MW 665.5) [1]. This makes it an ideal starting point for fragment-based drug discovery or scaffold-hopping campaigns aimed at identifying novel MEK inhibitor chemotypes with improved drug-like properties. The pyridin-3-ylsulfonyl-pyrrolidine moiety provides a validated pharmacophore for MEK binding, while the simpler pyridazine core allows for systematic substitution to probe additional binding interactions [1].

Synthetic Methodology Development for Pyridazine Ether Linkages

The compound's 6-((pyrrolidin-3-yl)oxy)pyridazine linkage represents a synthetically challenging ether bond formation that requires optimized Mitsunobu or nucleophilic aromatic substitution conditions. As a well-characterized substrate with defined purity (≥95%) [2], it is suitable for use as a model substrate in developing new synthetic methods for constructing pyridazine-pyrrolidine ether linkages, which are prevalent in kinase inhibitor chemical space [1].

Reference Standard for Analytical Method Development and Quality Control

Given its defined molecular formula (C14H16N4O3S), molecular weight (320.37 g/mol), and the availability of UV-Vis spectral data (λmax in methanol) [2], this compound can serve as a reference standard for HPLC, LC-MS, or spectrophotometric assay development. Laboratories procuring this compound for use as an analytical reference can verify its identity against published chromatographic and spectroscopic data, ensuring traceable quality control in bioanalytical workflows.

Quote Request

Request a Quote for 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.